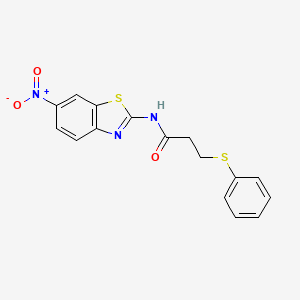![molecular formula C22H27N3O B4745311 1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4745311.png)
1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Übersicht
Beschreibung
1-Phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine, commonly known as P4, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Wirkmechanismus
The exact mechanism of action of P4 is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors and as an antagonist at dopamine and norepinephrine receptors. This results in a complex modulation of neurotransmitter signaling, which can have both stimulatory and inhibitory effects on neuronal activity.
Biochemical and Physiological Effects:
P4 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of several ion channels, including voltage-gated calcium channels and G protein-coupled inwardly rectifying potassium channels. These effects can have a range of physiological consequences, including changes in mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
P4 has several advantages for use in lab experiments. It has a high affinity for several neurotransmitter receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. It also has a relatively low toxicity, making it safe for use in animal studies. However, P4 has several limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a complex mechanism of action, which can make it difficult to interpret its effects on neuronal activity.
Zukünftige Richtungen
There are several future directions for research on P4. One area of interest is the development of more selective P4 analogs that can target specific neurotransmitter receptors. Another area of interest is the use of P4 in the treatment of neurological and psychiatric disorders, such as depression and anxiety. Finally, there is a need for more research on the long-term effects of P4 on neuronal activity, particularly in the context of chronic drug exposure.
Wissenschaftliche Forschungsanwendungen
P4 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have an affinity for several neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(4-phenylpiperazin-1-yl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(20-10-8-19(9-11-20)18-23-12-4-5-13-23)25-16-14-24(15-17-25)21-6-2-1-3-7-21/h1-3,6-11H,4-5,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAIATOVWHZKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4745234.png)
![ethyl 2-[cyclopropyl(3-nitrobenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B4745247.png)
![4-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-1-piperazinecarbothioamide](/img/structure/B4745255.png)
![N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4745258.png)
![3-{[(4-iodophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B4745260.png)
![2-(4-chloro-5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4745269.png)
![4-[({5-[(3-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4745278.png)

![1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4745298.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B4745305.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4745309.png)


